DNDI-6148: A Technical Deep-Dive into its Anti-Leishmanial Mechanism of Action
DNDI-6148: A Technical Deep-Dive into its Anti-Leishmanial Mechanism of Action
For Immediate Release
GENEVA – This technical guide provides an in-depth analysis of the mechanism of action of DNDI-6148, a novel benzoxaborole compound that was a promising preclinical candidate for the treatment of visceral leishmaniasis (VL). This document is intended for researchers, scientists, and drug development professionals actively engaged in anti-parasitic drug discovery. While the clinical development of DNDI-6148 for leishmaniasis has been deprioritized due to preclinical reproductive toxicity signals, the extensive research into its mode of action offers valuable insights for future drug development endeavors.[1][2]
Core Mechanism: Inhibition of CPSF3 Endonuclease
DNDI-6148's primary anti-leishmanial activity stems from its potent and specific inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease.[3][4][5] This enzyme plays a critical role in the 3'-end processing of messenger RNA (mRNA) precursors, a fundamental step for gene expression in the parasite. By targeting CPSF3, DNDI-6148 disrupts the maturation of mRNA, leading to a cascade of events that ultimately result in parasite death. This targeted approach provides a high degree of selectivity for the parasite's cellular machinery over the host's.
The identification of CPSF3 as the principal target of DNDI-6148 was confirmed through detailed mode of action studies, including genome-wide overexpression library screening (Cos-Seq).[3][6] In these studies, Leishmania donovani parasites that overexpressed the gene for CPSF3 demonstrated increased resistance to DNDI-6148, providing strong evidence for a direct drug-target interaction.[6]
Quantitative Efficacy and In Vitro Activity
DNDI-6148 has demonstrated significant efficacy in both in vitro and in vivo models of visceral leishmaniasis. The compound exhibits potent activity against various Leishmania species, including L. donovani and L. infantum, the primary causative agents of VL.[7]
| Parameter | Species | Value | Reference |
| In vivo Efficacy | L. infantum (hamster model) | >98% reduction in parasite burden | [3][4][5] |
| Intramacrophage EC50 | L. infantum | Varies by compound analogue | [3] |
| In vitro Activity Range | L. donovani and L. infantum | 0.05 to 18.3 μM | [8] |
Experimental Protocols
In Vitro Antileishmanial Activity Assay (Intramacrophage)
This protocol is a summary of the general methodology used to assess the efficacy of compounds against intracellular Leishmania amastigotes.
-
Cell Culture: Peritoneal macrophages are harvested from mice and seeded in 96-well plates. The cells are allowed to adhere for 24 hours.
-
Parasite Infection: Macrophages are infected with Leishmania donovani or Leishmania infantum promastigotes. The parasites are allowed to invade the macrophages for 24 hours.
-
Compound Addition: DNDI-6148 is serially diluted and added to the infected macrophages. A control group with no compound is also included.
-
Incubation: The plates are incubated for 72 hours to allow for parasite multiplication within the macrophages.
-
Quantification: The number of amastigotes per macrophage is determined by microscopy after Giemsa staining. The 50% effective concentration (EC50) is calculated by comparing the number of amastigotes in treated versus untreated wells.
Cos-Seq Library Screening for Target Identification
This protocol outlines the workflow for identifying drug targets using a genome-wide overexpression library.
-
Library Transfection: A cosmid-based genomic library of Leishmania donovani is transfected into wild-type parasites. Each cosmid contains a fragment of the parasite's genome.
-
Drug Selection: The transfected parasite population is cultured in the presence of a sub-lethal concentration of DNDI-6148.
-
Passaging: The culture is passaged multiple times to enrich for parasites that have acquired resistance to the compound.
-
Genomic DNA Extraction: Genomic DNA is extracted from the resistant parasite population.
-
Sequencing and Analysis: The cosmid inserts are sequenced, and the reads are mapped to the Leishmania genome. Genes that are consistently over-represented in the resistant population are identified as potential drug targets.[6]
Visualizing the Mechanism and Discovery Process
DNDI-6148 Mechanism of Action
Caption: DNDI-6148 inhibits the Leishmania CPSF3 endonuclease, disrupting mRNA processing.
Target Identification Workflow using Cos-Seq
Caption: Workflow for identifying the molecular target of DNDI-6148 using Cos-Seq.
Conclusion
DNDI-6148 represents a significant advancement in the understanding of novel anti-leishmanial drug targets. Its specific inhibition of the parasite's CPSF3 endonuclease highlights a promising avenue for the development of future therapies. While DNDI-6148 itself will not be progressed for leishmaniasis, the wealth of data generated from its preclinical development provides a solid foundation for the discovery of next-generation treatments for this neglected tropical disease. The methodologies and insights gleaned from the DNDI-6148 program will undoubtedly aid in the acceleration of drug discovery efforts for visceral leishmaniasis and other parasitic diseases.
References
- 1. DNDI-6148 | DNDi [dndi.org]
- 2. 2023 R&D portfolio in review: Leishmaniasis | DNDi [dndi.org]
- 3. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNDI-6148: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]
- 6. Identification of Resistance Determinants for a Promising Antileishmanial Oxaborole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dndi.org [dndi.org]
- 8. researchgate.net [researchgate.net]
